4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
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Overview
Description
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a thiophene ring substituted with bromine atoms and a sulfonamide group, along with a trifluoromethylphenyl group. These structural elements contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic synthesis techniques. One common method includes the bromination of thiophene derivatives followed by sulfonamide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the bromine atoms can be replaced by aryl or alkyl groups, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atoms on the thiophene ring can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar in structure but with a pyrrole ring instead of a thiophene ring.
2,6-Dibromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group and bromine atoms but lacks the sulfonamide group and thiophene ring.
Uniqueness
4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and trifluoromethylphenyl group
Properties
CAS No. |
646040-68-8 |
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Molecular Formula |
C11H6Br2F3NO2S2 |
Molecular Weight |
465.1 g/mol |
IUPAC Name |
4,5-dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-6(2-4-7)11(14,15)16/h1-5,17H |
InChI Key |
DMEVTZGYMGOJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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